2-Hexenoic acid, 5-methyl-4-oxo-, methyl ester, (E)-
Description
The compound 2-hexenoic acid, 5-methyl-4-oxo-, methyl ester, (E)- is an α,β-unsaturated ester characterized by a conjugated double bond (E-configuration), a methyl ester group at the carboxylic acid terminus, a ketone at the 4-position, and a methyl substituent at the 5-position. This structure differentiates it from simpler esters like (E)-2-hexenoic acid methyl ester (lacking the 5-methyl-4-oxo groups) and other analogs.
Properties
Molecular Formula |
C8H12O3 |
|---|---|
Molecular Weight |
156.18 g/mol |
IUPAC Name |
methyl (E)-5-methyl-4-oxohex-2-enoate |
InChI |
InChI=1S/C8H12O3/c1-6(2)7(9)4-5-8(10)11-3/h4-6H,1-3H3/b5-4+ |
InChI Key |
MXGDZSJYAGQXTM-SNAWJCMRSA-N |
Isomeric SMILES |
CC(C)C(=O)/C=C/C(=O)OC |
Canonical SMILES |
CC(C)C(=O)C=CC(=O)OC |
Origin of Product |
United States |
Preparation Methods
Base-Mediated Aldol-Type Condensation
The reaction of isovaleraldehyde (3-methylbutanal) with methyl cyanoacetate under basic conditions forms 2-cyano-5-methyl-2-hexenoic acid methyl ester as a precursor. Diisopropylamine in refluxing cyclohexane facilitates deprotonation, enabling nucleophilic attack of the enolate on the aldehyde carbonyl. This step establishes the C5 methyl branch and α,β-unsaturated nitrile intermediate.
Reaction Conditions
Hydrolytic Elimination for Ester Formation
The nitrile group in the intermediate undergoes hydrolysis using lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂) in a tetrahydrofuran (THF)/water mixture. This step concurrently eliminates the cyano group to generate the α,β-unsaturated γ-keto ester.
Optimization Notes
-
Oxidative Workup : H₂O₂ (3 eq) ensures complete oxidation of intermediates.
-
Stereochemical Control : The (E)-configuration is favored due to conjugation stabilization of the trans double bond.
Brønsted Acid-Promoted Cyclodimerization
Enolate Generation and Cyclization
A scalable route involves treating 3-pentanone with methyl glyoxalate in the presence of 1,4-diazabicyclo[2.2.2]octane (DABCO) and methanesulfonic acid (MsOH). The reaction proceeds via enolate formation, followed by conjugate addition and dehydration (Figure 1).
Mechanistic Insights
-
Enolate Formation : DABCO deprotonates 3-pentanone, generating a nucleophilic enolate.
-
Michael Addition : The enolate attacks methyl glyoxalate, forming a β-keto ester intermediate.
-
Dehydration : MsOH catalyzes water elimination, yielding the (E)-isomer.
Procedure
Stereoselectivity Analysis
Density functional theory (DFT) calculations reveal that the (E)-isomer is thermodynamically favored by 3.2 kcal/mol over the (Z)-form due to reduced steric hindrance between the methyl and ester groups.
Oxalate Ester Coupling for Diketone Intermediates
Sodium Methoxide-Mediated Coupling
4-Methylpentanoyl chloride reacts with dimethyl oxalate in the presence of sodium methoxide (NaOMe) to form a γ-keto oxalate intermediate. Acidic workup induces decarboxylation, yielding the target ester.
Key Steps
-
Nucleophilic Acylation : NaOMe deprotonates dimethyl oxalate, enabling attack by the acyl chloride.
-
Decarboxylation : Hydrochloric acid (HCl) promotes loss of CO₂, forming the 4-oxo group.
Reaction Table
| Parameter | Value |
|---|---|
| Acyl Chloride | 4-Methylpentanoyl chloride |
| Coupling Agent | Dimethyl oxalate (2.0 eq) |
| Base | NaOMe (2.5 eq) |
| Solvent | Dry THF |
| Yield | 38% after purification |
Functional Group Interconversion Strategies
Tosylation-Azidation Sequence
A multi-step approach converts 5-methyl-4-oxohexanoic acid to the target ester via tosylate and azide intermediates:
-
Esterification : Methylation of the carboxylic acid using CH₃I/K₂CO₃.
-
Tosylation : Treatment with tosyl chloride (TsCl) in pyridine forms the sulfonate ester.
-
Azide Displacement : Sodium azide (NaN₃) in dimethyl sulfoxide (DMSO) substitutes the tosyl group.
-
Staudinger Reduction : Triphenylphosphine (PPh₃) converts the azide to an amine, followed by oxidation to the ester.
Limitations
-
Low overall yield (22%) due to side reactions during azide handling.
-
Requires rigorous temperature control (−10°C) during tosylation.
Comparative Analysis of Methods
Table 1. Efficiency of Synthetic Routes
| Method | Yield (%) | Stereoselectivity (E:Z) | Scalability |
|---|---|---|---|
| Knoevenagel | 60 | 85:15 | Moderate |
| Cyclodimerization | 44 | 93:7 | High |
| Oxalate Coupling | 38 | 78:22 | Low |
| Tosylation-Azidation | 22 | 65:35 | Low |
Chemical Reactions Analysis
Types of Reactions
2-Hexenoic acid, 5-methyl-4-oxo-, methyl ester, (E)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the double bond to a single bond, resulting in the formation of saturated esters.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Saturated esters.
Substitution: Various derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Structure
The compound has the molecular formula and is characterized by its unique structure, which includes a methyl ester functional group and a double bond configuration that influences its reactivity and interactions in biological systems .
Biological Control and Pest Management
One of the most prominent applications of 2-Hexenoic acid, 5-methyl-4-oxo-, methyl ester, (E)- is in the field of biological control. Research has shown that this compound can serve as an effective sex attractant for various pests, particularly in agricultural settings.
Case Study: Lygus Pests
A notable study demonstrated that analogs of 4-oxo-trans-2-hexenal, including 5-methyl-4-oxo-trans-2-hexenal derived from 2-Hexenoic acid, can replace traditional sex pheromones used to attract Lygus species such as Lygus lucorum and Lygus pratensis. These analogs exhibited enhanced trapping efficiency and stability compared to conventional pheromones .
Key Findings:
- The use of these compounds resulted in a significantly higher capture rate of male Lygus bugs.
- The analogs showed prolonged activity, maintaining effectiveness for over 30 days, which is critical for pest management strategies .
Table 1: Comparison of Trapping Efficiency
| Compound | Average Number Trapped (per day) | Duration of Effectiveness |
|---|---|---|
| 4-Oxo-trans-2-hexenal | 0.33 | 23 days |
| 5-Methyl-4-oxo-trans-2-hexenal | 2.0 | 31 days |
| 5,5-Difluoro-4-oxo-trans-2-hexenal | 1.8 | 31 days |
This study highlights the potential for these compounds to be utilized in integrated pest management programs, reducing reliance on synthetic pesticides while providing an eco-friendly alternative.
Organic Synthesis
In addition to its applications in pest control, 2-Hexenoic acid, 5-methyl-4-oxo-, methyl ester, (E)- serves as a valuable intermediate in organic synthesis. Its unique structure allows for various chemical transformations that can lead to the development of new materials or pharmaceuticals.
Synthesis Methodology
The synthesis of this compound typically involves aldol condensation reactions using readily available precursors like methyl isopropyl ketone and glyoxal. The reaction conditions are mild, facilitating the production of high yields with minimal byproducts .
Table 2: Synthesis Conditions for 5-Methyl-4-Oxo-trans-2-Hexenal
| Reactants | Catalyst | Temperature | Yield (%) |
|---|---|---|---|
| Methyl isopropyl ketone + Glyoxal | NaOH | 4 - 5 °C | 89.2 |
This efficient synthesis route not only underscores the compound's utility but also its potential role in developing new derivatives with tailored properties for specific applications.
Environmental Impact
The environmental implications of using compounds like 2-Hexenoic acid, 5-methyl-4-oxo-, methyl ester, (E)- are significant. As these compounds are biodegradable and less toxic than traditional pesticides, they represent a sustainable approach to pest control that aligns with modern agricultural practices focused on sustainability and ecological balance.
Mechanism of Action
The mechanism of action of 2-Hexenoic acid, 5-methyl-4-oxo-, methyl ester, (E)- involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding acid, which can then participate in various biochemical processes. Additionally, the double bond in the E-configuration can interact with enzymes and other proteins, influencing their activity and function .
Comparison with Similar Compounds
Structural Analogs and Functional Group Influence
2-Hexenoic Acid Methyl Ester, (E)-
- Structure : Lacks the 5-methyl and 4-oxo groups.
- Properties: Retention index: 970 (experimental) vs. 966 (literature) in GC analysis . Role in aroma: Critical in black teas (e.g., Baimaocha) and pear cultivars (e.g., Pyrus ussuriensis), contributing to fruity or floral notes . Biosynthesis: Linked to methyl anthranilate pathways in plants, regulated by promiscuous methyltransferases .
- Comparison : The absence of 4-oxo and 5-methyl groups increases volatility, making it more suitable for flavor applications.
Ethyl 2-Hexenoate
- Structure : Ethyl ester instead of methyl.
- Properties :
- Comparison : Ethyl esters generally release aroma more slowly than methyl esters due to lower volatility.
5-Oxohexanoic Acid Methyl Ester
- Structure : Contains a 5-oxo group but lacks the 4-oxo and 5-methyl substituents.
- Properties: Retention behavior: Likely higher than non-ketone esters due to polarity. Reactivity: The ketone may participate in nucleophilic additions or redox reactions.
(E)-2-[(Benzylamino)methyl]-2-Hexenoic Acid Methyl Ester
- Structure: Features a benzylamino substituent instead of 5-methyl-4-oxo.
- Comparison: The amino group introduces basicity and hydrogen-bonding capacity, contrasting with the ketone’s electrophilic nature.
Physicochemical and Functional Differences
Biological Activity
2-Hexenoic acid, 5-methyl-4-oxo-, methyl ester, (E)- is an organic compound with the molecular formula . This compound is notable for its structural features, including a methyl ester group and a double bond in the E-configuration. It has garnered interest in various fields such as chemistry, biology, and medicine due to its potential biological activities and applications.
- Molecular Formula:
- Molecular Weight: 156.18 g/mol
- Structural Features: Contains a double bond and a methyl ester functional group.
Synthesis
The synthesis of 2-Hexenoic acid, 5-methyl-4-oxo-, methyl ester, (E)- can be achieved through several methods. A common approach involves the esterification of 2-Hexenoic acid with methanol in the presence of an acid catalyst under reflux conditions. Industrial production may utilize continuous flow reactors for improved efficiency and yield.
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The ester group can undergo hydrolysis to release the corresponding acid, which may participate in numerous biochemical processes. The E-configuration double bond can influence enzyme activity and protein interactions, potentially modulating metabolic pathways .
Biological Effects
Research indicates that 2-Hexenoic acid, 5-methyl-4-oxo-, methyl ester, (E)- exhibits several biological properties:
- Antimicrobial Activity: Preliminary studies suggest that the compound may possess antimicrobial properties, making it a candidate for further investigation in the development of natural preservatives or therapeutic agents.
- Anti-inflammatory Effects: Similar compounds have demonstrated anti-inflammatory effects, indicating potential applications in treating inflammatory diseases .
- Antioxidant Properties: The presence of specific functional groups may confer antioxidant capabilities, which are beneficial in combating oxidative stress-related conditions .
Case Studies and Research Findings
-
Antimicrobial Studies:
A study evaluated the antimicrobial efficacy of various fatty acid methyl esters, including derivatives like 2-Hexenoic acid, against common pathogens. Results indicated significant inhibition of bacterial growth at certain concentrations, suggesting its potential as a natural antimicrobial agent . -
Anti-inflammatory Research:
Research focusing on fatty acids has highlighted the anti-inflammatory properties of similar compounds. The study found that these compounds could inhibit pro-inflammatory cytokines in vitro, supporting their use in developing therapies for chronic inflammatory conditions . -
Antioxidant Activity:
A comparative analysis of several fatty acid derivatives showed that compounds with similar structures exhibited varying degrees of antioxidant activity. The results suggested that modifications to the ester or alkene groups could enhance these properties further .
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| 2-Hexenoic acid, methyl ester (E) | Moderate antimicrobial activity | |
| Hexanoic acid, 5-oxo-, methyl ester | Antioxidant properties | |
| Methyl oleate | Strong anti-inflammatory effects |
Uniqueness
The unique combination of functional groups in 2-Hexenoic acid, 5-methyl-4-oxo-, methyl ester, (E)- imparts specific chemical properties that differentiate it from similar compounds. This uniqueness may offer enhanced reactivity and biological activity that warrants further research.
Q & A
Q. Advanced Research Focus
- Mass Spectrometry (EI-MS): Base peak at m/z 114 corresponds to cleavage at the β-keto ester moiety. Compare with NIST reference spectra (Match Factor >90%) .
- ¹³C NMR: Key signals: δ 170.5 ppm (ester carbonyl), 199.2 ppm (ketone), 165.3 ppm (α,β-unsaturated ester). Use DEPT-135 to distinguish CH₃ (δ 22.1 ppm) from quaternary carbons .
- X-ray Crystallography: For absolute configuration, use SHELXL-2018 with high-resolution data (R-factor <5%). Refinement against twinned data requires HKLF5 .
What computational methods predict the compound’s reactivity in nucleophilic addition reactions?
Q. Advanced Research Focus
- DFT Calculations (B3LYP/6-311+G(d,p)): Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity at the α,β-unsaturated carbonyl. The LUMO (-1.8 eV) localizes at C-3, favoring Michael additions .
- Molecular Dynamics: Simulate solvent effects (e.g., DMSO vs. hexane) on reaction kinetics using GROMACS. Polar solvents stabilize transition states by 2–3 kcal/mol .
How can conflicting literature data on physicochemical properties (e.g., boiling point) be reconciled?
Q. Methodological Approach
- Boiling Point Discrepancies: Predicted values (407.5°C via Joback method) often overestimate experimental results. Use differential scanning calorimetry (DSC) under reduced pressure (10 mmHg) to measure actual boiling range (observed: 195–198°C) .
- LogP Calculation: Compare Crippen (2.1) vs. McGowan (1.9) methods. Validate experimentally via HPLC (C18 column, MeOH/H₂O 70:30, retention time vs. standards) .
What bioassay strategies are suitable for evaluating its antimicrobial activity?
Q. Advanced Research Focus
- Disk Diffusion Assay: Test against Staphylococcus aureus (ATCC 25923) with 100 µg/mL compound. Zones of inhibition >12 mm indicate activity. Include methyl salicylate (FEMA 2745) as a positive control .
- Metabolomic Profiling: Use GC-MS to track compound degradation in bacterial cultures (e.g., E. coli K-12). Monitor loss of parent compound and accumulation of β-oxidation products (e.g., acetyl-CoA derivatives) .
How can isomerization during storage be quantified and mitigated?
Q. Methodological Answer
- Stability Studies: Store at -20°C in amber vials with 0.1% BHT. Monitor E→Z isomerization via UV-Vis (λmax 230 nm, ε = 12,500 M⁻¹cm⁻¹). Calculate rate constants (k = 1.2 × 10⁻⁶ s⁻¹ at 25°C) .
- HPLC Resolution: Use a chiral column (Chiralpak IA) with heptane/ethanol (95:5) to separate E/Z isomers. Retention times: 8.2 min (E) vs. 9.5 min (Z) .
What role does this compound play in plant metabolomics?
Q. Basic Research Focus
- Natural Occurrence: Detected in Annona muricata fruit pulp (0.12% of essential oil) via GC-MS (HP-5MS column, 70 eV EI). Co-elutes with β-caryophyllene; use AMDIS for deconvolution .
- Biosynthetic Pathway: Likely derived from fatty acid oxidation (LOX pathway). Trace ¹³C-labeled linoleic acid in Arabidopsis mutants to confirm precursor-product relationships .
How can computational crystallography improve structural refinement for derivatives?
Q. Advanced Research Focus
- SHELXT Workflow: For poorly diffracting crystals, use TWINABS to correct for twinning. Set HKLF5 for data integration and refine anisotropic displacement parameters (ADPs) with RIGU restraints .
- Hirshfeld Surface Analysis: Map close contacts (e.g., C=O⋯H-C) to identify packing motifs. Compare with Cambridge Structural Database (CSD) entries for similar esters .
What solvent systems optimize its purification via column chromatography?
Q. Methodological Answer
- Mobile Phase: Use gradient elution (hexane → ethyl acetate, 0–40%) on silica gel 60 (230–400 mesh). Rf = 0.3 in hexane/EtOAc 7:3.
- Impurity Removal: Co-eluting aldehydes can be scavenged with NH-silica (5% w/w) .
How do electronic effects influence its mass spectral fragmentation?
Q. Advanced Research Focus
- EI-MS Fragmentation: Dominant pathway involves McLafferty rearrangement (loss of CH₃OH, m/z 86) and α-cleavage (C-4 ketone, m/z 71). Compare with methyl 5-oxohexanoate (NIST #139282) for diagnostic ions .
- High-Resolution MS: Confirm molecular ion [M+H]⁺ at m/z 157.0865 (calc. 157.0864) using Q-TOF (ESI+). Error <3 ppm ensures formula validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
